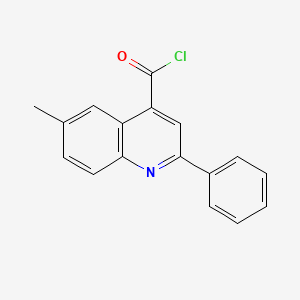

6-Methyl-2-phenylquinoline-4-carbonyl chloride

Description

6-Methyl-2-phenylquinoline-4-carbonyl chloride (CAS: Not explicitly provided in evidence) is a heterocyclic organic compound featuring a quinoline backbone substituted with a methyl group at position 6, a phenyl group at position 2, and a reactive carbonyl chloride group at position 2. This structure confers both aromatic stability and high reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of amides, esters, and hydrazides via nucleophilic acyl substitution reactions .

Propriétés

IUPAC Name |

6-methyl-2-phenylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO/c1-11-7-8-15-13(9-11)14(17(18)20)10-16(19-15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWQZYNTYVSLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Use of Thionyl Chloride (SOCl2)

- The most widely used reagent for acid chloride synthesis.

- The acid is refluxed with excess thionyl chloride under anhydrous conditions.

- Reaction typically proceeds with evolution of SO2 and HCl gases.

- After completion, excess SOCl2 is removed under reduced pressure.

- The acid chloride is obtained as a reactive intermediate or purified by distillation or recrystallization.

Use of Oxalyl Chloride (COCl)2

- Oxalyl chloride is an alternative chlorinating agent.

- Often catalyzed by a small amount of DMF (dimethylformamide) to activate the reagent.

- Reaction occurs at room temperature or mild heating.

- Provides high yields and cleaner reactions with fewer side products.

Phosphorus Pentachloride (PCl5) or Phosphorus Trichloride (PCl3)

- Less commonly used due to harsher conditions and side reactions.

- Can be used in solvents like dichloromethane or chloroform.

- Generates acid chloride along with phosphorus oxychloride byproducts.

Typical Experimental Procedure (Generalized)

| Step | Reagents and Conditions | Notes |

|---|---|---|

| 1 | Dissolve 6-methyl-2-phenylquinoline-4-carboxylic acid in dry solvent (e.g., dichloromethane or chloroform) | Anhydrous conditions required |

| 2 | Add thionyl chloride dropwise under inert atmosphere (N2 or Ar) | Control exotherm, stir at room temperature or reflux |

| 3 | Stir reaction mixture for 2-4 hours until completion (monitored by TLC or IR for disappearance of acid peak) | Acid chloride formation confirmed by IR (C=O stretch ~1800 cm⁻¹) |

| 4 | Remove excess thionyl chloride and volatile byproducts under reduced pressure | Use rotary evaporator |

| 5 | Purify product by recrystallization or column chromatography if needed | Store under dry inert atmosphere |

Analytical and Characterization Data

- NMR Spectroscopy : The acid chloride exhibits characteristic shifts in ^1H and ^13C NMR compared to the acid precursor, especially the carbonyl carbon shift moving downfield.

- IR Spectroscopy : Strong acid chloride C=O stretch near 1800 cm⁻¹, distinct from carboxylic acid C=O stretch near 1700 cm⁻¹.

- Mass Spectrometry : Molecular ion peak consistent with C17H12ClNO (molecular weight 281.7 g/mol).

- Melting Point : Typically sharp melting point indicating purity.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Thionyl Chloride (SOCl2) | SOCl2, reflux, dry solvent | High yield, widely used | Releases toxic gases (SO2, HCl) | General organic synthesis protocols |

| Oxalyl Chloride + DMF catalyst | (COCl)2, catalytic DMF, mild heating | Cleaner reaction, mild conditions | More expensive reagent | Standard acid chloride synthesis texts |

| PCl5 or PCl3 | PCl5 or PCl3, dry solvent, mild heating | Effective but harsher conditions | Side reactions, byproducts | Older literature methods |

| Direct chlorination from acid | Using chlorinating agents under inert atmosphere | Straightforward | Requires careful handling | Experimental organic chemistry |

Analyse Des Réactions Chimiques

Types of Reactions

6-Methyl-2-phenylquinoline-4-carbonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

Hydrolysis: The compound can be hydrolyzed to form 6-methyl-2-phenylquinoline-4-carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.

Hydrolysis: Typically carried out using water or aqueous base (e.g., NaOH) under reflux conditions.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Carboxylic Acids: Formed by hydrolysis.

Applications De Recherche Scientifique

Chemistry

6-Methyl-2-phenylquinoline-4-carbonyl chloride serves as a building block in the synthesis of more complex organic molecules. Its reactivity as an acyl chloride allows it to undergo various nucleophilic substitution reactions, forming amides and esters that are essential in organic synthesis .

Biology

In biological research, this compound is employed to study enzyme interactions and protein modifications . Its derivatives have been evaluated for their potential biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The structural modifications at the ortho-position of the phenyl group can enhance this activity .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and enzyme inhibition. Such interactions disrupt cellular processes, leading to reduced proliferation of cancer cells .

Medicine

This compound is investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents targeting infectious diseases and cancer. Its derivatives have shown promise in preclinical studies for their anticancer efficacy and selectivity against specific cancer types .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its derivatives are important in synthesizing dyes, pigments, and other chemical intermediates used in various industrial processes .

Case Study 1: Antimicrobial Evaluation

In one study, derivatives of quinoline compounds were screened for their antibacterial activities using the agar diffusion method against various bacterial strains. The results indicated that structural modifications significantly increased antibacterial activity compared to known agents like ampicillin and gentamicin .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of quinoline derivatives derived from this compound. The study revealed that these compounds could effectively inhibit cancer cell growth by inducing apoptosis through specific molecular pathways .

Mécanisme D'action

The mechanism of action of 6-Methyl-2-phenylquinoline-4-carbonyl chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, such as amines and alcohols, forming amides and esters, respectively . This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent positions and functional groups, which significantly impact their physicochemical properties and reactivity. Below is a comparative analysis:

Physical Properties and Crystallography

- Melting Points: Derivatives with bulky substituents (e.g., 2-(4-isopropylphenyl)-6-methylquinoline-4-carbohydrazide) exhibit higher melting points (>300°C) due to improved crystal packing .

- Solubility : Lipophilic groups (e.g., ethyl in ) increase solubility in organic solvents, whereas polar carboxylic acids are water-insoluble.

Activité Biologique

6-Methyl-2-phenylquinoline-4-carbonyl chloride is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial, antiviral, and anticancer therapies, as well as its mechanisms of action and chemical reactivity.

Molecular Formula: C17H12ClNO

Molecular Weight: 281.74 g/mol

CAS Number: 174636-77-2

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Antiviral Activity

In a phenotypic screening assay targeting SARS-CoV-2, compounds based on the 2-phenylquinoline scaffold showed promising results. Specifically, derivatives with structural similarities to this compound demonstrated EC50 values ranging from 5.9 to 13.0 μM without cytotoxicity at concentrations up to 100 μM . The compound's mechanism may involve inhibiting viral replication by targeting specific viral enzymes.

Anticancer Properties

The anticancer potential of quinoline derivatives has been well-documented. For instance, studies have reported that modifications to the quinoline structure can enhance its ability to inhibit cancer cell proliferation. The presence of functional groups such as methyl and phenyl can influence the compound's interaction with cancer cell targets, potentially leading to apoptosis in malignant cells .

The biological activity of this compound is primarily attributed to its reactivity as an acyl chloride. This reactivity allows it to undergo nucleophilic substitution reactions with various biological nucleophiles, resulting in the formation of derivatives that can interact with cellular targets such as enzymes and receptors. The specific pathways affected depend on the nature of the derivative formed.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Effective against SARS-CoV-2 | Promising |

| 6-Bromo-2-phenylquinoline | Low | Moderate | Moderate |

| 6-Fluoro-2-phenylquinoline | High | Low | High |

This table illustrates that while this compound has moderate antimicrobial activity, it shows significant antiviral and promising anticancer properties compared to its analogs.

Case Studies

-

Antiviral Screening Against Coronaviruses :

A study focused on a library of quinoline compounds identified several derivatives with low micromolar activity against SARS-CoV-2. The most effective compounds maintained low cytotoxicity while inhibiting viral replication effectively . -

Antileishmanial Activity :

Research has also explored the potential of quinoline derivatives against Leishmania species. Some derivatives exhibited IC50 values below 1 µM, indicating strong antileishmanial activity and suggesting that modifications to the quinoline scaffold can enhance efficacy against this parasite .

Q & A

Q. Table 1. Comparative Reactivity of Quinoline Carbonyl Chlorides

| Derivative | Substituent | Reaction Rate (Relative to Parent) |

|---|---|---|

| Parent | 6-CH₃, 2-Ph | 1.00 (Reference) |

| 6-Cl | 6-Cl | 1.45 ± 0.10 |

| 4-OCH₃ | 4-OCH₃ | 0.75 ± 0.05 |

Q. Table 2. Crystallographic Parameters for Structural Validation

| Parameter | Value (Parent Compound) | Value (6-Cl Derivative ) |

|---|---|---|

| Space group | ||

| (Å) | 10.5922 | 10.6020 |

| (°) | 92.988 | 93.100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.